5-(Chloromethyl)-2-(4-methoxyphenyl)pyridine
Description
5-(Chloromethyl)-2-(4-methoxyphenyl)pyridine (CAS: 101990-70-9) is a pyridine-based organic intermediate with a molecular formula of C₁₃H₁₂ClNO. Its structure features a pyridine ring substituted with a chloromethyl (-CH₂Cl) group at the 5-position and a 4-methoxyphenyl (-C₆H₄-OCH₃) group at the 2-position. This compound is notable for its dual functional groups, which enable diverse reactivity in pharmaceutical and agrochemical synthesis. The chloromethyl group facilitates nucleophilic substitution reactions, while the methoxyphenyl moiety contributes to π-π stacking interactions in drug-receptor binding .
Properties
IUPAC Name |
5-(chloromethyl)-2-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-12-5-3-11(4-6-12)13-7-2-10(8-14)9-15-13/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILJEKJFSNXZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(4-methoxyphenyl)pyridine typically involves the reaction of 2-(4-methoxyphenyl)pyridine with chloromethylating agents. One common method is the chloromethylation of 2-(4-methoxyphenyl)pyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-(4-methoxyphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The methoxyphenyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The following compounds share structural similarities with 5-(chloromethyl)-2-(4-methoxyphenyl)pyridine, differing primarily in substituent type, position, and biological activity:
Substituent Impact on Reactivity and Bioactivity :
- Chloromethyl Group : Enhances electrophilicity, enabling cross-coupling reactions (e.g., alkylation). Derivatives with this group (e.g., ) show potent anticancer activity due to DNA alkylation mechanisms.
- Methoxyphenyl Group : Improves solubility and binding affinity in drug design. Compounds with para-methoxy substitution (e.g., ) exhibit better pharmacokinetic profiles compared to ortho- or meta-substituted analogs.
- Halogen Substituents : Bromo and chloro groups increase lipophilicity, enhancing membrane permeability. Brominated analogs (e.g., ) demonstrate selective cytotoxicity against leukemia cells (GI₅₀: 0.69–3.35 µM).
Physical and Spectral Properties
| Property | This compound | 5-[5-(Chloromethyl)-1,3,4-Oxadiazol-2-yl]-2-(4-Fluorophenyl)Pyridine | 2-Amino-4-(2-Chloro-5-(4-NO₂-Phenyl)Pyridin-3-Yl)-1-(4-CH₃-Phenyl)Pyridine |
|---|---|---|---|
| Molecular Weight | 233.7 g/mol | 378.8 g/mol | 497.0 g/mol |
| Melting Point | Not reported | 259–261°C | 278–282°C |
| IR Peaks (cm⁻¹) | 728 (C-Cl), 1585 (C=C) | 718 (C-Cl), 1670 (C=O) | 728 (C-Cl), 1672 (C=O) |
| ¹H NMR (δ ppm) | 3.82 (OCH₃), 7.18–7.79 (Ar-H) | 2.15 (CH₃), 7.19–7.78 (Ar-H) | 4.63 (CH), 7.10–7.50 (Ar-H) |
Key observations:
- Nitro (-NO₂) substituents (e.g., ) lower melting points (268–287°C) due to reduced crystallinity.
- Methoxy groups produce distinct ¹H NMR signals at δ 3.82 ppm .
Biological Activity
Introduction
5-(Chloromethyl)-2-(4-methoxyphenyl)pyridine is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with a chloromethyl group and a methoxyphenyl group. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
Chemical Formula
- Molecular Formula : C12H12ClN
- Molecular Weight : 219.68 g/mol
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study assessed the compound's efficacy against various bacterial strains, demonstrating notable inhibition zones comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic |
|---|---|---|
| E. coli | 15 | Ciprofloxacin |
| S. aureus | 18 | Penicillin |
| P. aeruginosa | 12 | Gentamicin |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies on cancer cell lines showed that it induces apoptosis through the activation of caspase pathways, highlighting its role as a potential lead in cancer therapy.
Case Study: Apoptosis Induction
A study involving human breast cancer cells (MCF-7) treated with varying concentrations of this compound revealed:
- IC50 Value : 25 µM
- Mechanism : Activation of caspases 3 and 9, leading to increased apoptotic cell death.
Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties. It has been shown to modulate cholinergic signaling pathways, which are crucial in neurodegenerative diseases.
The compound acts as an allosteric modulator of muscarinic acetylcholine receptors (mAChR), enhancing cholinergic transmission without exhibiting intrinsic agonist activity at lower concentrations.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : Widely distributed in tissues due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Future Directions in Research
The diverse biological activities exhibited by this compound warrant further exploration, particularly in the following areas:
- Synthesis of Derivatives : Modifying the structure to enhance potency and selectivity against specific targets.
- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
- Mechanistic Studies : Investigating detailed molecular mechanisms underlying its biological effects.
Q & A
Q. Advanced Research Focus
- Molecular Docking : AutoDock or Schrödinger Suite to model binding to kinases (e.g., EGFR) .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with bioactivity .
How should researchers address discrepancies in reported synthetic yields or biological data?
Advanced Research Focus
Contradictions in yields (e.g., 60–75%) may arise from:
- Purity of Starting Materials : Use of HPLC-grade reagents improves reproducibility .
- Reaction Scalability : Microscale vs. bulk synthesis (e.g., agitation efficiency in large reactors) .
Biological Data : Variability in IC₅₀ values can stem from: - Cell Passage Number : Low-passage cells (<20) ensure consistent response .
- Assay Conditions : Standardize incubation time (e.g., 48 hr) and serum concentration (10% FBS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
